molecular formula C16H18ClN3O4S B11124410 2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-pyridin-4-ylmethyl-propionamide

2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-pyridin-4-ylmethyl-propionamide

Cat. No.: B11124410
M. Wt: 383.9 g/mol
InChI Key: AZXZELFMVVVXQT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a methoxy group, a sulfonamide linkage, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amide Formation: The amine is then reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent to form the corresponding imine, which is subsequently reduced to form the amide linkage.

    Final Coupling: The intermediate is then coupled with 2-bromo-N-(pyridin-4-ylmethyl)propanamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formylbenzenesulfonamide, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide: Similar structure but with a different position of the pyridine ring.

    2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide: Similar structure but with a different position of the pyridine ring.

    2-(5-Chloro-2-methoxybenzenesulfonamido)-N-[(quinolin-4-yl)methyl]propanamide: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of 2-(5-chloro-2-methoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, sulfonamide linkage, and pyridine moiety allows for diverse interactions with molecular targets, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C16H18ClN3O4S/c1-11(16(21)19-10-12-5-7-18-8-6-12)20-25(22,23)15-9-13(17)3-4-14(15)24-2/h3-9,11,20H,10H2,1-2H3,(H,19,21)

InChI Key

AZXZELFMVVVXQT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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